molecular formula C17H20ClN3O2 B8365367 Ethyl 1-(5-amino-6-chloroquinolin-2-yl)piperidine-4-carboxylate

Ethyl 1-(5-amino-6-chloroquinolin-2-yl)piperidine-4-carboxylate

Cat. No. B8365367
M. Wt: 333.8 g/mol
InChI Key: VIVBINRAXOWFBX-UHFFFAOYSA-N
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Patent
US07408065B2

Procedure details

Prepared according to the method of example 30, using 2,6-dichloroquinolin-5-amine (Example 1(d)) (800 mg) and 4-piperidinecarboxylic acid, ethyl ester (1.8 g). Purification (SiO2, miethanol:dichloromethane 1:99 as eluant) gave the sub-title compound as a solid (900 mg).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:8]([NH2:12])=[C:7]([Cl:13])[CH:6]=[CH:5][C:4]=2[N:3]=1.[NH:14]1[CH2:19][CH2:18][CH:17]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH2:16][CH2:15]1>>[NH2:12][C:8]1[C:7]([Cl:13])=[CH:6][CH:5]=[C:4]2[C:9]=1[CH:10]=[CH:11][C:2]([N:14]1[CH2:19][CH2:18][CH:17]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH2:16][CH2:15]1)=[N:3]2

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
ClC1=NC=2C=CC(=C(C2C=C1)N)Cl
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
N1CCC(CC1)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
Purification (SiO2, miethanol:dichloromethane 1:99 as eluant)

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C=CC(=NC2=CC=C1Cl)N1CCC(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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